molecular formula C39H42O14 B146682 chloramultilide C CAS No. 1000995-48-1

chloramultilide C

Cat. No. B146682
M. Wt: 734.7 g/mol
InChI Key: VAOZXVGMCZGLOH-BQPKVCGRSA-N
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Description

Chlorogenic Acid (CGA) is a phenolic compound widely distributed in fruits, vegetables, green coffee extracts, and tea. It is known for its various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and as a central nervous system stimulator. CGA is also involved in the modulation of lipid and glucose metabolism, which may help in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity .

Synthesis Analysis

CGA can be synthesized and encapsulated into nanoparticles using methods like ionic gelation, which enhances its bioavailability and provides sustained release properties. The encapsulation into chitosan nanoparticles has been shown to retain the antioxidant activity of CGA and improve its pharmacokinetic profile in rats . Additionally, site-selective chlorination methods using N-chloroamides have been developed to synthesize chlorinated compounds like chlorolissoclimide, which could potentially be applied to CGA derivatives .

Molecular Structure Analysis

The molecular structure of CGA and its derivatives can be analyzed using various spectroscopic and analytical techniques. For instance, the structure of chlorofullerenes, which are related to chlorinated compounds, has been elucidated using techniques such as NMR, UV-vis, IR, Raman spectroscopy, and X-ray diffraction. These methods help in determining the compositional analysis and stability of chlorinated compounds .

Chemical Reactions Analysis

CGA exhibits fungicidal activity against various phytopathogenic fungi by inducing fungal cell lysis and membrane permeabilization. This suggests that CGA and its derivatives can be used as biofungicides in agriculture . Moreover, the electrochemical properties of CGA have been explored for the development of sensors based on the decoration of 3D macroporous carbon with Au nanoparticles, which shows high sensitivity and excellent analytical performance for CGA detection .

Physical and Chemical Properties Analysis

The physical and chemical properties of CGA, such as its radical scavenging activity, are retained even when encapsulated in nanoparticles. The release kinetics of CGA from these nanoparticles have been studied, showing a burst release over an extended period . The thermochemical properties of chlorinated aldehydes and radicals, which are structurally related to CGA, have been computed using various calculation methods, providing insights into the stability and reactivity of these compounds .

Relevant Case Studies

Case studies involving CGA have demonstrated its potential in controlling oxidative and inflammatory stress conditions. Epidemiological studies suggest that the consumption of CGA-rich beverages is linked to reduced risks of chronic diseases. The molecular mechanisms by which CGA exerts its effects involve mitigating oxidative stress and modulating important metabolic pathways . Another case study involves the synthesis of heterocycles via cobalt-catalyzed C-H activation using N-chloroamides, which could be relevant for the synthesis of CGA derivatives .

Scientific Research Applications

Antifungal Properties

Chloramultilide C has been studied for its potential in treating fungal infections. A study on new sesquiterpenoids, including chloramultilide C, isolated from the Chloranthus spicatus plant, demonstrated moderate in vitro antifungal activity (Xu et al., 2007).

properties

IUPAC Name

(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZXVGMCZGLOH-BQPKVCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3(C7=C8[C@]([C@@H]9C[C@@H]9[C@]8(C6)O)([C@H]([C@@]1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

chloramultilide C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
DY Zhang, XX Wang, M Wang, BL Su, YX Wang… - Biochemical Systematics …, 2021 - Elsevier
… 6 neolitacumone C, 7 ent-Atractylenolide III and 8 dehydrocarissone were reported from the Chloranthus genus for the first time, and compounds 1 spicachlorantin B, 2 chloramultilide C…
Number of citations: 6 www.sciencedirect.com
XH Ran, F Teng, CX Chen, G Wei… - Journal of natural …, 2010 - ACS Publications
… Chloramultilide C (1.2 g) was crystallized from a MeOH solution of fraction C3. Fraction D (15.0 g) was subjected to column chromatography over silica gel using petroleum ether−…
Number of citations: 41 pubs.acs.org
PL Fang, YL Cao, H Yan, LL Pan, SC Liu… - Journal of natural …, 2011 - ACS Publications
… Fraction I was subjected to silica gel CC using CHCl 3 –MeOH (100:1 → 80:1 → 60:1) to afford chloramultilide C (15, 35 mg) and yinxiancaol (6, 28 mg). Shizukaol C (9, 18 mg) and 5 (6 …
Number of citations: 92 pubs.acs.org
YJ Xu, CP Tang, CQ Ke, JB Zhang… - Journal of natural …, 2007 - ACS Publications
… Chloramultilide C (2) was obtained as an amorphous powder, whose positive ion ([M + Na] + m/z 757.2443) in the HRESIMS indicated the same molecular formula as that of 1 (C 39 H …
Number of citations: 71 pubs.acs.org
M Zhang, D Liu, G Fan, R Wang, X Lu, Y Gu… - Heterocyclic …, 2016 - degruyter.com
The Chloranthaceae is a small family with only four genera (Ascarina, Chloranthus, Hedyosmum, Sarcandra), of which nearly 70 species are distributed around the world. Chemical …
Number of citations: 28 www.degruyter.com
B Zhou, Y Wu, S Dalal, EF Merino, QF Liu… - Journal of natural …, 2017 - ACS Publications
… three major parts, and each of them was purified by semipreparative HPLC (40% CH 3 CN in H 2 O, 3 mL/min) to give 8 (3.0 mg), 10 (8.3 mg), sarglabolide I (5.8 mg), chloramultilide C (…
Number of citations: 72 pubs.acs.org
AR Wang, HC Song, HM An, Q Huang… - Chemistry & …, 2015 - Wiley Online Library
Chloranthus, a genus of the family Chloranthaceae, which is mainly distributed in eastern and southern Asia, has been used in Chinese folk medicine due to its antitumor, antifungal, …
Number of citations: 54 onlinelibrary.wiley.com
Y Liu, Y Li, S Huang, H Zhang, C Deng, X Song… - Arabian Journal of …, 2022 - Elsevier
This paper is intended to review advances in the botanical, traditional uses, phytochemical, pharmacological and development and utilization studies of the genus Chloranthus. …
Number of citations: 8 www.sciencedirect.com
J Luo, D Zhang, P Tang, N Wang, S Zhao… - Natural Product …, 2023 - pubs.rsc.org
… Conversely, the methyl group of chloramultilide C (231), 160 tianmushanol (232), 162 8-O-methyltianmushanol (233), 162 spicachlorantin A (235), 163 chlorajaponilide D (236), 87 237, …
Number of citations: 2 pubs.rsc.org
LG Xiao, P Li, H Yan, HY Liu - Studies in Natural Products Chemistry, 2023 - Elsevier
The Chloranthaceae family has four genera with nearly 75 species, including Ascarina, Chloranthus, Hedyosmum, and Sarcandra, which are mainly distributed throughout the tropics …
Number of citations: 0 www.sciencedirect.com

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